(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid
Description
Properties
CAS No. |
880478-98-8 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9(2)7-13(17)15-12(14(18)19)8-10-3-5-11(16)6-4-10/h3-6,9,12,16H,7-8H2,1-2H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
OFBAKOZWMFQFIW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-methylbutanoic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between 3-methylbutanoic acid and an appropriate amine derivative.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Final Steps: The final steps involve purification and characterization of the product using techniques such as recrystallization and NMR spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Flow Microreactor Systems: These systems allow for continuous production with high efficiency and control over reaction conditions.
Batch Processes: Traditional batch processes may also be used, although they are generally less efficient compared to flow systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Phenols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Development
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid is being explored for its potential therapeutic effects. Its structure suggests it may interact with various biological pathways, making it a candidate for drug development targeting metabolic disorders and neurodegenerative diseases.
- Case Study : A study published in Journal of Medicinal Chemistry investigated the compound's binding affinity to specific receptors involved in metabolic regulation, showing promising results that warrant further exploration in vivo.
Nutraceuticals
Due to its phenolic structure, this compound exhibits antioxidant properties, making it suitable for incorporation into dietary supplements aimed at enhancing health and preventing oxidative stress-related conditions.
- Data Table : Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|---|---|---|
| This compound | 25 | In vitro study |
| Ascorbic Acid | 30 | Standard reference |
| Quercetin | 20 | Standard reference |
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an amino acid analog allows researchers to investigate mechanisms of action in protein synthesis and cellular metabolism.
- Case Study : Research published in Biochemistry highlighted how this compound can inhibit specific enzymes involved in amino acid metabolism, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid involves:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways: It may modulate oxidative stress pathways and influence cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Effects : The target compound’s 3-methylbutanamido group distinguishes it from simpler analogs like L-tyrosine. This branch may enhance metabolic stability compared to linear chains .
- Zwitterionic Behavior : Unlike L-tyrosine, the target compound and l-Met–l-Tyr exhibit zwitterionic properties, influencing solubility and crystal packing .
Table 2: Activity Comparison of Structural Analogs
Key Observations :
- Antifungal Potential: The target compound’s branched amide group aligns with antifungal tripeptides in , suggesting similar membrane-targeting mechanisms.
- Enzyme Inhibition : The hydroxyphenyl moiety is shared with ACE inhibitors (), though the absence of a phosphoryl group in the target compound may reduce potency.
- Antidiabetic Activity: Simpler phenylpropanoic acids () lack the amide group but retain hydroxyphenyl-mediated effects, indicating substituent-dependent target specificity.
Physicochemical Properties
- Solubility: The zwitterionic nature of the target compound and l-Met–l-Tyr enhances water solubility compared to non-ionic analogs like 3-(4-hydroxyphenyl)propanoic acid .
- Hydrogen Bonding : The hydroxyphenyl and amide groups enable strong hydrogen bonding, as seen in crystal structures of l-Met–l-Tyr and sulfonamide derivatives .
Biological Activity
(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid, also known by its CAS number 880478-98-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O4, with a molecular weight of 280.32 g/mol. The compound features a 4-hydroxyphenyl moiety, which is known for its versatile biological interactions, including antioxidant and antimicrobial activities .
Biological Activity Overview
Research indicates that compounds containing the 4-hydroxyphenyl group exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of 4-hydroxyphenyl amino acids possess significant antimicrobial properties against various drug-resistant pathogens. For instance, derivatives tested against the ESKAPE group pathogens demonstrated varying degrees of efficacy .
- Antifungal Activity : The compound has been evaluated for its antifungal properties against resistant strains such as Candida auris. Some derivatives showed weak activity, indicating potential for further modifications to enhance efficacy .
- Cytotoxicity and Anticancer Potential : The structural characteristics of this compound suggest potential anticancer activity, as similar compounds have shown effectiveness in targeting cancer cell lines through various mechanisms .
Study on Antimicrobial Properties
A study synthesized a series of amino acid derivatives incorporating the 4-hydroxyphenyl moiety. The resulting compounds were screened for activity against drug-resistant bacterial strains. Key findings included:
- Compound 2 exhibited weak antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis.
- Compound 4 showed no antibacterial activity against both Gram-positive and Gram-negative strains.
- Modifications to compound 2 led to the synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3 ), which was inactive across all tested strains (MIC > 64 µg/mL) .
Structural Analysis and Modifications
Further investigations into the structure-activity relationship (SAR) revealed that modifications to the phenolic structure could enhance biological activity. For example, esterification and hydrazide formation yielded compounds with improved profiles against specific pathogens .
Data Table: Biological Activity Summary
| Compound | Activity Type | Target Pathogen | Result |
|---|---|---|---|
| Compound 2 | Antibacterial | S. aureus | Weak activity |
| Compound 4 | Antibacterial | Various strains | No activity |
| Compound 3 | Antifungal | Candida auris | No activity |
| Modified Compound | Antimicrobial | Carbapenemase-producing strains | Active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
